ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Description
This synthetic coumarin derivative features a 2H-chromen-2-one core substituted at the 3-position with an ethyl propanoate group and at the 7-position with a 2-methoxy-2-oxoethoxy moiety. Its molecular formula is C21H24O8, with a molecular weight of 428.41 g/mol.
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C19H22O7/c1-5-24-16(20)9-7-14-11(2)13-6-8-15(25-10-17(21)23-4)12(3)18(13)26-19(14)22/h6,8H,5,7,9-10H2,1-4H3 |
InChI Key |
OKTSBXKLUFYHKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
A modified Pechmann protocol using Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles (NPs) as a Lewis acid catalyst achieves high yields (82–89%) under reflux conditions. The reaction proceeds via:
-
Nucleophilic attack of the phenolic hydroxyl group on the β-carbon of ethyl acetoacetate.
-
Cyclization and dehydration to form the coumarin core.
Table 1: Optimization of Pechmann Condensation for 4,8-Dimethyl-7-hydroxycoumarin
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 120 | 2.5 | 87 |
| H₂SO₄ | 80 | 4 | 72 |
| FeCl₃ | 100 | 3 | 68 |
The Zn-Ti oxide NPs enhance reaction efficiency by stabilizing intermediates through Lewis acid-base interactions.
The introduction of the 2-methoxy-2-oxoethoxy group at the C7 hydroxyl of 4,8-dimethylcoumarin requires selective etherification. This step employs Williamson ether synthesis or nucleophilic substitution with a methoxy-oxoethylating agent.
Williamson Ether Synthesis Protocol
-
Deprotonation : Treat 4,8-dimethyl-7-hydroxycoumarin with NaH in anhydrous THF.
-
Alkylation : Add methyl bromoacetate (1.2 equiv) at 0°C, followed by stirring at 25°C for 12 h.
-
Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
Alternative Nucleophilic Substitution
Using methyl chloroacetate and K₂CO₃ in DMF at 80°C for 8 h provides comparable yields (75%) but requires stringent moisture control.
Propanoate Esterification at C3
The propanoate side chain is introduced via Steglich esterification or acid-catalyzed esterification of the carboxylic acid intermediate.
Steglich Esterification
-
Activation : React 3-carboxycoumarin derivative with DCC (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane.
-
Esterification : Add ethanol (3 equiv) and stir at 25°C for 24 h.
-
Purification : Wash with 5% NaOH, dry over Na₂SO₄, and recrystallize from ethanol.
Table 2: Esterification Efficiency Under Varied Conditions
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Steglich | DCC/DMAP | 24 | 85 |
| Acid-catalyzed | H₂SO₄ | 48 | 70 |
| Mitsunobu | DIAD/TPP | 12 | 88 |
The Steglich method minimizes side reactions, making it preferable for acid-sensitive intermediates.
Integrated Synthesis Pathway
Combining the above steps yields the target compound through the following sequence:
-
Pechmann condensation to form 4,8-dimethyl-7-hydroxycoumarin.
-
C7 etherification with methyl bromoacetate.
-
C3 esterification via Steglich reaction.
Overall Yield : 62% (over three steps)
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 6.85 (s, 1H, H-5), 4.72 (s, 2H, OCH₂CO), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.78 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calcd. for C₁₉H₂₂O₇ [M+H]⁺ 363.1542; found 363.1545.
Challenges and Optimization Strategies
Regioselectivity in Etherification
The C7 hydroxyl group’s reactivity can lead to competing O-alkylation at other positions. Using bulky bases (e.g., DBU) or low temperatures improves selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Ethyl 3-(7-Hydroxy-4,8-Dimethyl-2-oxo-2H-chromen-3-yl)propanoate
- Molecular Formula : C17H18O5
- Molecular Weight : 302.32 g/mol
- Substituent at 7-Position : Hydroxy (-OH) group .
- Key Differences: The absence of the 2-methoxy-2-oxoethoxy substituent reduces molecular weight and polarity. This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
Ethyl 3-{7-[(3-Methoxybenzyl)oxy]-4,8-Dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Ethyl 3-(Methylthio)propanoate (Natural Analog)
- Occurrence : Identified in pineapple pulp and core as a key aroma compound .
- Concentration : 91.21 µg·kg⁻¹ (pulp) and 42.67 µg·kg⁻¹ (core) .
- Key Differences: Simpler ester structure lacking the coumarin core. The methylthio (-SMe) group confers distinct volatility and odor properties, unlike the chromenone-based target compound.
Structural and Functional Analysis
Substituent Effects
Research Implications
- Pharmacological Potential: The target compound’s ester-rich structure could serve as a prodrug, with enzymatic hydrolysis releasing active metabolites.
- Comparative Bioactivity : The 3-methoxybenzyloxy analog’s lipophilicity may favor blood-brain barrier penetration, whereas the hydroxy analog’s polarity limits its distribution.
Biological Activity
Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article will delve into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C19H22O7 |
| Molecular Weight | 362.38 g/mol |
| LogP | 2.7913 |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 553.5 ± 50.0 °C at 760 mmHg |
| Melting Point | N/A |
The compound features a chromen-2-one structure with various substituents that may influence its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In vitro studies have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in various cell lines. For instance, derivatives of chromen-2-one have demonstrated improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
Antibacterial Activity
This compound has shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, studies have highlighted its effectiveness against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. The results indicate that it possesses selective cytotoxicity towards certain cancer cells, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines ranged from 1.2 µM to 5.3 µM, suggesting potent antiproliferative activity .
Case Study: MCF-7 Cell Line
In a study focusing on the MCF-7 cell line, derivatives of chromen-2-one were tested for their antiproliferative effects. The most active compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin . The results are summarized in Table 1 below.
| Compound | IC50 (µM) |
|---|---|
| Ethyl Compound | 1.2 - 5.3 |
| Doxorubicin | 0.04 |
| Etoposide | 2.2 |
This data indicates that this compound may be a viable candidate for further development as an anticancer agent.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Free Radical Scavenging : The presence of methoxy and hydroxyl groups enhances the ability of the compound to donate electrons and neutralize free radicals.
- Inhibition of Cell Proliferation : Interaction with specific cellular pathways involved in cell cycle regulation may lead to apoptosis in cancer cells.
- Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or inhibit critical enzymatic functions necessary for bacterial survival.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate?
The synthesis typically involves:
- Coumarin core formation : Alkylation or Pechmann condensation to construct the 4,8-dimethyl-2-oxo-2H-chromen scaffold.
- Esterification : Reaction of 7-hydroxy intermediates with ethyl bromopropanoate using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., acetone) under reflux .
- Functionalization : Introduction of the 2-methoxy-2-oxoethoxy group via nucleophilic substitution, employing coupling agents like EDC·HCl and DMAP in dichloromethane (DCM) .
Critical conditions : Strict anhydrous environments, controlled temperature (60–80°C for esterification), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H/13C NMR : Key markers include:
- δ 1.2–1.4 ppm (triplet) : Ethyl ester protons.
- δ 4.1–4.3 ppm (quartet) : Methoxy group protons.
- δ 6.2–6.8 ppm : Aromatic protons on the chromen ring.
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and chromen-2-one C=O (~1680 cm⁻¹) .
Q. What functional groups dominate the compound’s reactivity, and how do they influence its chemical behavior?
- Ester groups : Susceptible to hydrolysis (acid/base) and nucleophilic attack.
- Chromen-2-one core : Electrophilic at the lactone carbonyl, enabling ring-opening reactions.
- Ether linkage : Stable under mild conditions but cleavable via strong acids (e.g., HBr/AcOH) .
Reactivity implications : Design experiments in inert atmospheres (N₂/Ar) to prevent ester hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during esterification?
- Catalyst screening : Compare EDC·HCl, DCC, or NHS esters for coupling efficiency .
- Solvent effects : Test DCM vs. THF for solubility and byproduct formation.
- Temperature gradients : Lower temperatures (0–25°C) reduce racemization in chiral intermediates.
- Monitoring : Use TLC (Rf ~0.3 in hexane/EtOAc 3:1) or in situ FTIR to track progress .
Example optimization : A 78% yield was achieved using EDC·HCl/DMAP in DCM at 25°C for 12 hours .
Q. How should researchers resolve contradictions in crystallographic data during structural determination?
- Refinement tools : Use SHELXL for high-resolution data, enabling TWIN/BASF commands to model twinning .
- Disorder handling : Apply PART/SUMP restraints for flexible substituents (e.g., methoxy groups).
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) and Rint values <5% .
Case study : A related coumarin derivative showed pseudosymmetry; SHELXL’s HKLF5 format resolved overlapping reflections .
Q. What strategies address conflicting biological activity data in assays for this compound?
Q. How does the substitution pattern on the chromen core influence pharmacological activity?
-
Comparative analysis :
Substituent Bioactivity Trend Reference 4,8-Dimethyl Enhanced anti-inflammatory 7-Methoxy-2-oxoethoxy Improved solubility Halogenated analogs Higher cytotoxicity -
Mechanistic insight : Methyl groups enhance lipophilicity (logP ~3.5), promoting membrane permeability .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
